molecular formula C39H41N5O10 B1436768 IBU-DMT-Deoxyguanosine succinic acid CAS No. 74405-46-2

IBU-DMT-Deoxyguanosine succinic acid

Cat. No.: B1436768
CAS No.: 74405-46-2
M. Wt: 739.8 g/mol
InChI Key: XQFLSGUZSODAOB-UHFFFAOYSA-N
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Description

IBU-DMT-Deoxyguanosine succinic acid is a synthetic compound that belongs to the class of guanine nucleotide analogues. It is primarily used in the synthetic preparation of DNA fragments, such as small-molecule/DNA hybrids via amide coupling. This compound can also be used as a solid-phase support for oligonucleotide synthesis .

Preparation Methods

The synthesis of IBU-DMT-Deoxyguanosine succinic acid involves the reaction of succinic anhydride with 5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

IBU-DMT-Deoxyguanosine succinic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.

Scientific Research Applications

IBU-DMT-Deoxyguanosine succinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of IBU-DMT-Deoxyguanosine succinic acid involves its incorporation into DNA or RNA strands during synthesis. The compound acts as a nucleotide analogue, mimicking the natural nucleotides and allowing for the formation of synthetic DNA or RNA. The molecular targets include the enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases .

Comparison with Similar Compounds

IBU-DMT-Deoxyguanosine succinic acid can be compared with other guanine nucleotide analogues, such as:

    2’-Deoxyguanosine: A naturally occurring nucleoside used in DNA synthesis.

    5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine: A precursor in the synthesis of this compound.

    Succinic anhydride: A reagent used in the synthesis of various succinate derivatives.

The uniqueness of this compound lies in its specific structure, which allows for its use in the synthetic preparation of DNA fragments and small-molecule/DNA hybrids .

Properties

IUPAC Name

4-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41N5O10/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFLSGUZSODAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41N5O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995922
Record name 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-(3-carboxypropanoyl)-2-deoxypentofuranosyl}-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

739.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74405-46-2
Record name 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-(3-carboxypropanoyl)-2-deoxypentofuranosyl}-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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